3-allyl-2-((3-methoxybenzyl)thio)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
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Description
3-allyl-2-((3-methoxybenzyl)thio)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C24H23N3O2S and its molecular weight is 417.53. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of the compound 3-allyl-2-((3-methoxybenzyl)thio)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is Cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .
Mode of Action
The compound inhibits Cyt-bd . This inhibition disrupts the normal function of the enzyme, leading to a depletion of ATP in the bacterial cells . This disruption of energy metabolism can lead to the death of the bacterial cells .
Biochemical Pathways
The inhibition of Cyt-bd affects the energy metabolism pathway in Mycobacterium tuberculosis . This pathway is crucial for the survival and proliferation of the bacteria. By inhibiting Cyt-bd, the compound disrupts this pathway, leading to ATP depletion and ultimately, cell death .
Pharmacokinetics
The compound has been shown to have significant antimycobacterial activity against mycobacterium tuberculosis h37ra and mycobacterium bovis bcg , suggesting that it may have good bioavailability and distribution within the body.
Result of Action
The result of the compound’s action is a significant reduction in the viability of Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . This is due to the disruption of the bacteria’s energy metabolism pathway, leading to ATP depletion and cell death .
Action Environment
The action of the compound can be influenced by various environmental factors. For example, the expression levels of the Cyt-bd-encoding genes can affect the compound’s efficacy . In the laboratory-adapted M. tuberculosis H37Rv strain, these genes are expressed at higher levels, which may make this strain less susceptible to the compound .
Properties
IUPAC Name |
2-[(3-methoxyphenyl)methylsulfanyl]-5-methyl-7-phenyl-3-prop-2-enylpyrrolo[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2S/c1-4-13-27-23(28)22-21(20(15-26(22)2)18-10-6-5-7-11-18)25-24(27)30-16-17-9-8-12-19(14-17)29-3/h4-12,14-15H,1,13,16H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQTWHSHSFKSULN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C(=O)N(C(=N2)SCC3=CC(=CC=C3)OC)CC=C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.